molecular formula C6H3FN2O B136776 5-Fluoro-2,1,3-benzoxadiazole CAS No. 149440-45-9

5-Fluoro-2,1,3-benzoxadiazole

Cat. No.: B136776
CAS No.: 149440-45-9
M. Wt: 138.1 g/mol
InChI Key: QHYGTMCIGIHPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,1,3-benzoxadiazole is a heterocyclic compound that belongs to the benzoxadiazole family. It is characterized by the presence of a fluorine atom at the 5-position of the benzoxadiazole ring. This compound is known for its fluorescent properties, making it useful in various analytical and research applications.

Safety and Hazards

While specific safety and hazards information for 5-Fluoro-2,1,3-benzoxadiazole is not available, similar compounds are advised to be handled with care. For instance, 2,1,3-Benzoxadiazole-5-carboxylic acid should be handled with adequate ventilation and personal protective equipment .

Future Directions

5-Fluoro-2,1,3-benzoxadiazole and its derivatives have potential applications in fluorescence imaging with high temporal and spatial resolution . They can be used to monitor biomolecules and biological processes in living systems . Future research may focus on developing diverse electron acceptor materials and exploring their applications in organic optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,1,3-benzoxadiazole typically involves the reaction of 5-fluoro-2-nitroaniline with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to form the benzoxadiazole ring. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxadiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,1,3-benzoxadiazole is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based detection and imaging. The molecular targets and pathways involved depend on the specific application, such as binding to amino acids or peptides in biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,1,3-benzoxadiazole is unique due to the presence of the fluorine atom at the 5-position, which imparts distinct electronic and steric properties. This uniqueness enhances its fluorescent characteristics and makes it particularly suitable for specific analytical and research applications .

Properties

IUPAC Name

5-fluoro-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYGTMCIGIHPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2,1,3-benzoxadiazole
Reactant of Route 2
5-Fluoro-2,1,3-benzoxadiazole
Reactant of Route 3
5-Fluoro-2,1,3-benzoxadiazole
Reactant of Route 4
5-Fluoro-2,1,3-benzoxadiazole
Reactant of Route 5
5-Fluoro-2,1,3-benzoxadiazole
Reactant of Route 6
5-Fluoro-2,1,3-benzoxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.